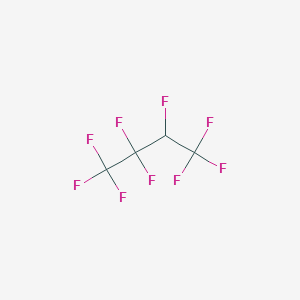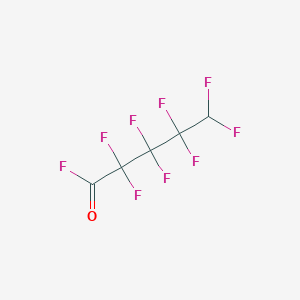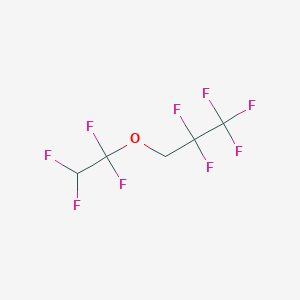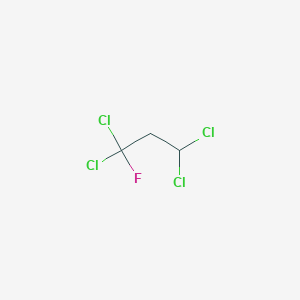
1,1,3,3-Tetrachloro-1-fluoropropane
Descripción general
Descripción
1,1,3,3-Tetrachloro-1-fluoropropane is an organohalogen compound with the molecular formula C₃H₃Cl₄F It is characterized by the presence of four chlorine atoms and one fluorine atom attached to a three-carbon propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1-fluoropropane can be synthesized through halogenation reactions involving propane derivatives. One common method involves the reaction of 1,1,3,3-tetrachloropropane with hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of a chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while reduction with sodium borohydride can produce partially dechlorinated compounds .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloro-1-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with unique halogenated structures.
Mecanismo De Acción
The mechanism by which 1,1,3,3-tetrachloro-1-fluoropropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with active sites on enzymes, potentially inhibiting or modifying their activity. Additionally, the presence of both chlorine and fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .
Comparación Con Compuestos Similares
1,1,2,3-Tetrachloro-1-fluoropropane: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.
1,1,1,3-Tetrachloro-3-fluoropropane: Another closely related compound with a different arrangement of halogen atoms.
Tetrachlorofluoropropane: A general term for compounds with four chlorine atoms and one fluorine atom attached to a propane backbone.
Uniqueness: 1,1,3,3-Tetrachloro-1-fluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
1,1,3,3-tetrachloro-1-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl4F/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLQJBJZKIZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380183 | |
| Record name | 1,1,3,3-tetrachloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175897-94-6 | |
| Record name | 1,1,3,3-tetrachloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



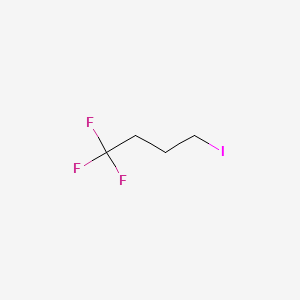
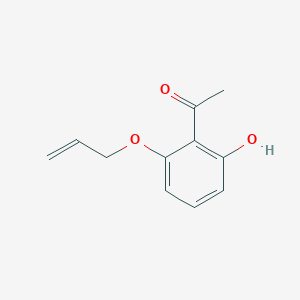
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)



